molecular formula C8H16N2O2 B1356852 N-Methyl-2-(piperidin-4-yloxy)acetamide CAS No. 912761-44-5

N-Methyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B1356852
CAS No.: 912761-44-5
M. Wt: 172.22 g/mol
InChI Key: HAKWJMNQCDJJJL-UHFFFAOYSA-N
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Description

N-Methyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-44-5) is a piperidine-containing acetamide derivative with the molecular formula C₈H₁₆N₂O₂ . Structurally, it features a methyl-substituted acetamide backbone linked to a piperidin-4-yloxy group. Piperidine derivatives are widely explored in medicinal chemistry due to their ability to modulate biological targets such as neurotransmitter receptors, enzymes, and ion channels . Acetamide derivatives, in particular, are recognized for their antibacterial properties , though their pharmacological applications extend to antiviral, anticancer, and neurological pathways depending on substituent modifications .

Properties

IUPAC Name

N-methyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)6-12-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKWJMNQCDJJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592922
Record name N-Methyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-44-5
Record name N-Methyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-Methyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of piperidine derivatives with acetamide. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . Industrial production methods often focus on optimizing yield and purity through various catalytic and non-catalytic processes.

Chemical Reactions Analysis

N-Methyl-2-(piperidin-4-yloxy)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using various nucleophiles under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Methyl-2-(piperidin-4-yloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural analogues of N-Methyl-2-(piperidin-4-yloxy)acetamide and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity References
This compound C₈H₁₆N₂O₂ 172.23 Piperidin-4-yloxy, methyl-acetamide Limited data; discontinued commercially
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide C₉H₁₈N₂O₂ 186.25 Additional N-methyl group Not explicitly reported; structural similarity suggests potential CNS or antibacterial activity
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.5 Methoxy group, phenyl and phenylethyl substituents Investigated for opioid receptor interactions; used in seized drug screening
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₂₀H₂₄FN₅O₂ 385.44 Fluorophenyl, pyrimidinyloxy, methylpiperidine Antiviral or kinase inhibition (speculative based on pyrimidine core)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide C₃₀H₃₅N₃O₃S 517.69 Diphenylpropyl, methylsulfonylphenyl CCR5 antagonist (log(1/IC₅₀) = 0.904); improved activity with 2-hydroxyguanidine substitution
N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) C₁₂H₂₁N₃O 223.31 Pyrrolidino-butynyl chain Dual presynaptic antagonist/postsynaptic agonist at muscarinic cholinergic synapses
Antibacterial Activity
  • Acetamide derivatives with piperidine or heterocyclic substituents exhibit broad-spectrum antibacterial action. For example, synthesized compounds in showed MIC values >6.25 μg/mL against bacterial isolates .
Neurological Targets
  • BM-5 () demonstrates dual muscarinic activity, enhancing acetylcholine release while acting as a postsynaptic agonist. This contrasts with this compound, which lacks reported neurological data but shares structural motifs (piperidine, acetamide) that could interact with cholinergic systems .
Antiviral and Chemokine Receptor Activity
  • The CCR5 antagonist activity of diphenylpropyl-substituted acetamides () highlights the role of bulky hydrophobic groups in targeting viral entry pathways. Pyrimidinyloxy derivatives () may similarly interfere with viral replication due to their heteroaromatic cores .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: N-Alkylation: N,N-Dimethylation () may enhance lipophilicity and blood-brain barrier penetration compared to mono-methylated analogues. Heteroaromatic Moieties: Pyrimidine () or triazinoindole () substituents improve target specificity, likely through π-π stacking or hydrogen bonding with enzymes/receptors. Sulfonyl and Sulfonylphenyl Groups: These electron-withdrawing groups enhance binding to chemokine receptors (e.g., CCR5) or viral proteases .

Biological Activity

N-Methyl-2-(piperidin-4-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxy group. The molecular formula is C11_{11}H16_{16}N2_2O, with a molecular weight of approximately 196.26 g/mol. Its structural characteristics enable interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that the compound may modulate neurotransmitter regulation and influence signal transduction pathways, which are crucial for various physiological processes.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary findings indicate that it may inhibit viral replication through mechanisms that are yet to be fully elucidated.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Studies : A study conducted on the compound's efficacy against common pathogens demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial activity.
  • Antiviral Activity : Another study explored its effects on viral cell lines, revealing a dose-dependent reduction in viral load, further supporting its potential as an antiviral agent.
  • Cytotoxicity Assessments : Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated low toxicity levels in non-target cells, suggesting a favorable therapeutic index.

Table 1: Antimicrobial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli16 µg/mL20
Pseudomonas aeruginosa64 µg/mL10

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Selectivity Index
HepG250>10
Vero45>10
MCF730>15

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